molecular formula C9H7ClF2O2 B6336648 Ethyl 2-chloro-3,4-difluorobenzoate CAS No. 1261541-73-4

Ethyl 2-chloro-3,4-difluorobenzoate

Cat. No.: B6336648
CAS No.: 1261541-73-4
M. Wt: 220.60 g/mol
InChI Key: XXZSZRJZNNJKFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3,4-difluorobenzoate can be synthesized through the esterification of 2-chloro-3,4-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3,4-difluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-3,4-difluorobenzoate is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chlorobenzoate
  • Ethyl 3,4-difluorobenzoate
  • Ethyl 2,4-dichlorobenzoate

Uniqueness

Ethyl 2-chloro-3,4-difluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds .

Properties

IUPAC Name

ethyl 2-chloro-3,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-4-6(11)8(12)7(5)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZSZRJZNNJKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856429
Record name Ethyl 2-chloro-3,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261541-73-4
Record name Ethyl 2-chloro-3,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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